molecular formula CH2Br2O2S B1278707 Bromomethanesulfonyl bromide CAS No. 54730-18-6

Bromomethanesulfonyl bromide

Cat. No. B1278707
CAS RN: 54730-18-6
M. Wt: 237.9 g/mol
InChI Key: ZUQDPSRFJGYOPL-UHFFFAOYSA-N
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Description

Bromomethanesulfonyl bromide is a chemical compound that serves as an intermediate in various synthetic processes. It is particularly useful in the synthesis of gem-difluoromethylene building blocks, conjugated dienes, and other complex organic molecules. The compound's reactivity and utility in organic synthesis stem from its ability to act as a source of bromine and sulfonyl groups, which can be incorporated into organic substrates under various reaction conditions .

Synthesis Analysis

The synthesis of bromomethanesulfonyl bromide-related compounds often involves radical mechanisms and can be initiated by various means, including UV light. For instance, the UV-initiated addition of bromomethane sulfonyl bromide to phenylacetylene yields bromomethyl (E)-2-bromo-2-phenylethenyl sulfone. This demonstrates the compound's role in the synthesis of brominated and sulfonated organic molecules . Additionally, iron halide-mediated reactions have been used to achieve halosulfonylation of terminal alkynes, producing (E)-β-chloro and bromo vinylsulfones, indicating the versatility of bromomethanesulfonyl bromide in regio- and stereoselective syntheses .

Molecular Structure Analysis

The molecular structure of bromomethanesulfonyl bromide derivatives is characterized by the presence of bromine and sulfonyl functional groups. These groups are key in the reactivity of the compound, allowing for subsequent transformations such as dehydrobromination and nucleophilic addition. The structure of the compound dictates its reactivity patterns, as seen in the formation of vinyl sulfones and norpinane structures upon reaction with different substrates9 10.

Chemical Reactions Analysis

Bromomethanesulfonyl bromide participates in a variety of chemical reactions. It can undergo addition reactions with olefins to form conjugated dienes, as well as radical-mediated reactions with tricyclo[4.1.0.02,7]heptane to yield adducts with norpinane structures 9. The compound's reactivity also extends to the formation of bromamine derivatives through electrophilic substitution at the nitrogen center, as observed in the reaction between acidic bromate and aminomethanesulfonic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromomethanesulfonyl bromide and its derivatives are influenced by the presence of the bromine atom and the sulfonyl group. For instance, the solubility and transport of bromomethane in the environment can be studied using molecular simulation, which relies on accurate molecular models that account for the compound's polarizability and interactions with water . The formation of bromine atom complexes with bromoalkanes further illustrates the compound's ability to engage in complex formation and reactivity with organic reductants .

Scientific Research Applications

Synthesis and Chemical Reactions

  • General Synthetic Method for Conjugated Dienes : Bromomethanesulfonyl bromide is used as an intermediate in the synthesis of conjugated dienes from olefins. This method produces a variety of dienes, useful in organic synthesis and potentially in the development of pharmaceuticals and materials (Block & Aslam, 2003).

  • Michael-Induced Ramberg-Bäcklund Reaction : In the presence of ultraviolet light, bromomethanesulfonyl bromide reacts with certain compounds to form sulfones, which are further processed in a series of reactions. This process is significant for the synthesis of complex organic molecules (Vasin, Bolusheva, & Razin, 2003).

  • Synthesis and Bromination/Dehydrobromination : Bromomethanesulfonyl bromide is involved in the synthesis of trifluoromethanesulfonamide and its derivatives. These reactions are important in the development of compounds with potential applications in various chemical industries (Shainyan, Danilevich, & Ushakov, 2016).

  • Beckmann Rearrangement : Bromomethanesulfonyl bromide, in combination with other chemicals, is used for the Beckmann rearrangement of ketoximes into amides/lactams. This reaction is significant in organic chemistry for the synthesis of various compounds (Yadav, Patel, & Srivastava, 2010).

  • Michael Addition of Amines : Bromomethanesulfonyl bromide acts as an efficient catalyst for the Michael addition of amines to electron-deficient alkenes. This process is important for the formation of several organic compounds with potential applications in medicine and industry (Khan, Parvin, Gazi, & Choudhury, 2007).

Environmental Applications

  • Tracer of Coastal Water Masses : Bromomethanesulfonyl bromide derivatives like bromoform can be used as tracers for monitoring the movement of cooling water from industrial facilities into the ocean. This application is vital for environmental monitoring and management (Yang, 2001).

  • Transformation in Water Treatment : Bromomethanesulfonyl bromide derivatives are involved in the transformation of bromide in water treatment processes, especially in the formation of brominated disinfection by-products. Understanding these transformations is crucial for improving water treatment methods and reducing potential health risks (Lu, Wu, Ji, & Kong, 2015).

  • Contaminant in Fuel Cells : Bromomethanesulfonyl bromide derivatives like bromomethane can act as contaminants in proton exchange membrane fuel cells, affecting their performance. Studying these effects is important for the development of more efficient and durable fuel cells (Zhai, Baturina, Ramaker, Farquhar, St-Pierre, & Swider-Lyons, 2016).

properties

IUPAC Name

bromomethanesulfonyl bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2Br2O2S/c2-1-6(3,4)5/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQDPSRFJGYOPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(S(=O)(=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2Br2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20450528
Record name bromomethanesulfonyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromomethanesulfonyl bromide

CAS RN

54730-18-6
Record name bromomethanesulfonyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromomethanesulfonyl bromide
Reactant of Route 2
Bromomethanesulfonyl bromide

Citations

For This Compound
41
Citations
E Block, M Aslam, V Eswarakrishnan… - Journal of the American …, 1983 - ACS Publications
… Since these sulfones can be made from olefins by addition of readily accessible1' bromomethanesulfonyl bromide (BrCH2S02Br, 1) followed by dehydrobromination, the overall …
Number of citations: 23 pubs.acs.org
SG Kostryukov, YY Masterova - Russian Journal of Organic Chemistry, 2020 - Springer
… α-Bromomethanesulfonyl bromide adds to the double bond of alkenes to form α,β'-… The reaction of α-bromomethanesulfonyl bromide with 1-phenyltricyclo[4.1.0.0 ]heptane (1) occurs in …
Number of citations: 3 link.springer.com
E Block, M Aslam - Journal of the American Chemical Society, 1983 - ACS Publications
… —RCH= CHCH= CH2+ S02 (2) describes a general synthesis of previously unknown compounds of type 1, using the useful reagent BrCH2S02Br (2, bromomethanesulfonyl bromide), …
Number of citations: 34 pubs.acs.org
SG Kostryukov, YY Masterova - Russian Journal of Organic Chemistry, 2020 - Springer
… It is known [1–4] that bromomethanesulfonyl bromide reacts with alkenes to give α,β′-… Bromomethanesulfonyl bromide reacts with 1-bromotricyclo[4.1.0.0 ]heptane (1) in a similar …
Number of citations: 1 link.springer.com
JD Schloss, SM Leit, LA Paquette - The Journal of Organic …, 2000 - ACS Publications
… Arrival at 2a−c was readily accomplished, albeit in moderate yield, by treatment of the salts with bromomethanesulfonyl bromide 13 and Hunig's base in cold CH 2 Cl 2 (Scheme 1). The …
Number of citations: 16 pubs.acs.org
JL Esker, CR Johnson - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
Bromomethanesulfonyl Bromide - Esker - Major Reference Works - Wiley … Bromomethanesulfonyl Bromide … Concentration and distillation yields bromomethanesulfonyl bromide in 42–48…
Number of citations: 0 onlinelibrary.wiley.com
E Block, M Aslam, V Eswarakrishnan… - Journal of the …, 1986 - ACS Publications
… An early report5 describes the preparation of bromomethanesulfonyl bromide (BrCH2S02Br, 2) and -bromoethanesulfonyl bromide (3) in low yields by bromination of 1,3,5-trithiane and …
Number of citations: 128 pubs.acs.org
VA Vasin, IY Bolusheva, VV Razin - Russian Journal of Organic Chemistry, 2012 - Springer
… including UVinitiated addition of bromomethanesulfonyl bromide to the corresponding cycloalkene or … The addition of bromomethanesulfonyl bromide to cyclic alkenes I and II was trans-…
Number of citations: 4 link.springer.com
E Block, M Aslam - Organic Syntheses, 2003 - Wiley Online Library
… A general synthetic method for the preparation of conjugated dienes from olefins using bromomethanesulfonyl bromide: 1,2‐… intermediate: bromomethanesulfonyl bromide …
Number of citations: 1 onlinelibrary.wiley.com
E Block, M Aslam, R Iyer… - The Journal of Organic …, 1984 - ACS Publications
… Sir: Recently we reported the use of the new reagent bromomethanesulfonyl bromide (la, BrCH2S02Br) to convert olefins into 1,3-dienes.1 We now describe the role of la and related …
Number of citations: 20 pubs.acs.org

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